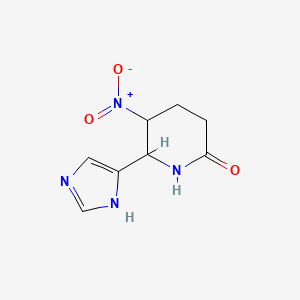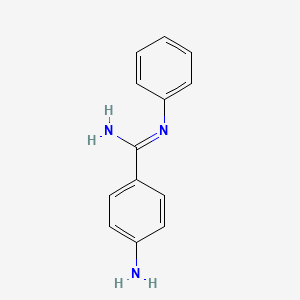
2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine, or 2,4-DMT-5-TCP, is a synthetic organic compound belonging to the class of pyrimidines. It was first synthesized in 1982 and has since been used in a variety of scientific research applications due to its unique properties and versatility.
Applications De Recherche Scientifique
2,4-DMT-5-TCP has been used in a variety of scientific research applications due to its unique properties and versatility. It has been used as a reagent in organic synthesis, as a fluorescent dye in cell imaging and flow cytometry, and as a fluorescent marker for various biological processes. It has also been used as a light-sensitive catalyst for the synthesis of heterocyclic compounds, as a fluorescent probe for the detection of metal ions, and as a fluorescent indicator for the detection of reactive oxygen species.
Mécanisme D'action
2,4-DMT-5-TCP is a fluorescent compound that absorbs light in the visible range and emits light in the near infrared range. This property makes it useful for imaging and flow cytometry applications. It is also known to interact with metal ions, which can lead to the formation of stable complexes. These complexes can then be used as a fluorescent indicator for the detection of reactive oxygen species.
Biochemical and Physiological Effects
2,4-DMT-5-TCP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. It has also been found to have anti-inflammatory and anti-bacterial properties. Additionally, it has been found to have antioxidant and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DMT-5-TCP has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized in aqueous or organic solvents. Additionally, it is a relatively non-toxic compound and has low environmental impact. However, it has a relatively low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for 2,4-DMT-5-TCP. It could be used as a fluorescent probe for the detection of other metal ions, such as copper and zinc. It could also be used as a fluorescent marker for the detection of other biological processes, such as protein folding and DNA replication. Additionally, it could be used in the development of new drugs or drug delivery systems. Finally, it could be used as a fluorescent indicator for the detection of other reactive oxygen species.
Méthodes De Synthèse
2,4-DMT-5-TCP is synthesized through a multi-step reaction sequence that begins with the reaction of 2,4-dimethylpyrimidine with 2,3,4-trichlorophenol. This reaction is then followed by the addition of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product. The reaction is generally carried out in an aqueous medium at temperatures between 60-90°C and can also be performed in a solvent system such as dimethylformamide.
Propriétés
IUPAC Name |
2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-4-10(13)12(15)11(8)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSWUIXVDZVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)

![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)


![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)


![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)

![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)